molecular formula C13H17ClN2O5S B2797192 2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE CAS No. 380343-31-7

2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B2797192
CAS No.: 380343-31-7
M. Wt: 348.8
InChI Key: NYCCKFHKMDIXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often involve the use of aromatic solvents such as toluene or chlorinated hydrocarbons like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of solvents and reagents may vary to optimize yield and reduce costs. The process involves careful control of reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-[2-METHOXY-4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and sulfonylphenyl group make it particularly interesting for research in enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-20-12-8-10(2-3-11(12)15-13(17)9-14)22(18,19)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCCKFHKMDIXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.